molecular formula C10H13Cl2N B11753828 2-chloro-N-(2-chloroethyl)-2-phenylethanamine

2-chloro-N-(2-chloroethyl)-2-phenylethanamine

Cat. No.: B11753828
M. Wt: 218.12 g/mol
InChI Key: ISILJBOJKJIDSJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-2-phenylethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The structure of this compound includes a phenyl group attached to an ethylamine chain, which is further substituted with two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-2-phenylethanamine typically involves the reaction of 2-phenylethylamine with ethylene oxide, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloroethyl)-2-phenylethanamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-chloroethyl)-2-phenylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-2-phenylethanamine involves the alkylation of DNA. The compound forms covalent bonds with the DNA bases, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is particularly useful in the context of chemotherapy, where the goal is to prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloroethyl)-N-methylethanamine
  • 2-chloro-N,N-dimethylethylamine
  • 2-chloro-N,N-diethylethylamine

Uniqueness

2-chloro-N-(2-chloroethyl)-2-phenylethanamine is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-2-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISILJBOJKJIDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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